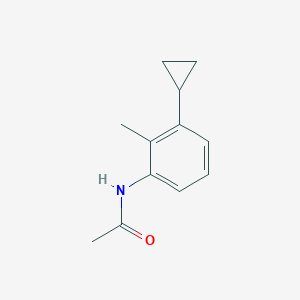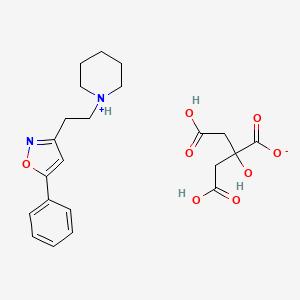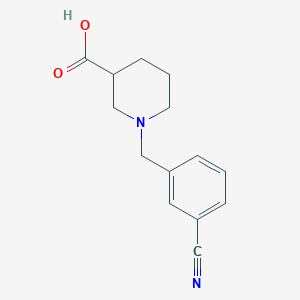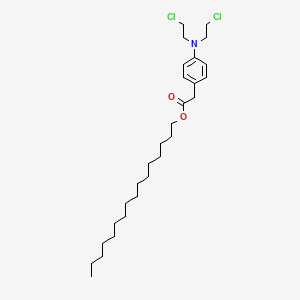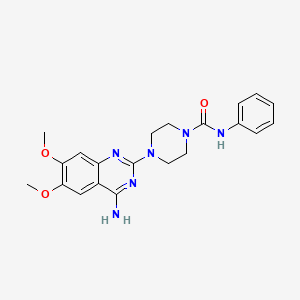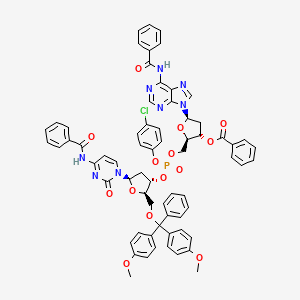
Einecs 298-194-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-194-7, also known as a specific chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), is a substance that has been recognized for its various applications in scientific research and industry. This compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
The preparation of Einecs 298-194-7 involves several synthetic routes and reaction conditions. Typically, the synthesis of this compound can be achieved through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods often include large-scale chemical processes that ensure the purity and consistency of the compound. These methods may involve high-temperature reactions, pressure-controlled environments, and the use of advanced chemical engineering techniques to optimize yield and efficiency.
Chemical Reactions Analysis
Einecs 298-194-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives and intermediates that are useful in further chemical synthesis and applications.
Scientific Research Applications
Einecs 298-194-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of various chemical compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, this compound can be involved in the development of pharmaceuticals and therapeutic agents. Industrial applications include its use in the production of materials, chemicals, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of Einecs 298-194-7 involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific receptors, enzymes, or other proteins, thereby modulating their activity. The molecular pathways involved can include signal transduction, metabolic processes, and gene expression regulation. Understanding the mechanism of action is crucial for its application in scientific research and therapeutic development.
Comparison with Similar Compounds
Einecs 298-194-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and specific applications. Some similar compounds may include Einecs 298-041-4 and other substances listed in the EINECS inventory. Each compound has its own set of properties and uses, making this compound distinct in its applications and benefits.
Properties
CAS No. |
93778-56-4 |
|---|---|
Molecular Formula |
C67H58ClN8O14P |
Molecular Weight |
1265.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-(6-benzamidopurin-9-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C67H58ClN8O14P/c1-82-50-29-23-47(24-30-50)67(46-21-13-6-14-22-46,48-25-31-51(83-2)32-26-48)84-39-55-54(38-58(86-55)75-36-35-57(73-66(75)80)72-63(77)43-15-7-3-8-16-43)90-91(81,89-52-33-27-49(68)28-34-52)85-40-56-53(88-65(79)45-19-11-5-12-20-45)37-59(87-56)76-42-71-60-61(69-41-70-62(60)76)74-64(78)44-17-9-4-10-18-44/h3-36,41-42,53-56,58-59H,37-40H2,1-2H3,(H,69,70,74,78)(H,72,73,77,80)/t53-,54-,55+,56+,58+,59+,91?/m0/s1 |
InChI Key |
LPQMZTRNWIXFRX-NTTBXBRASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


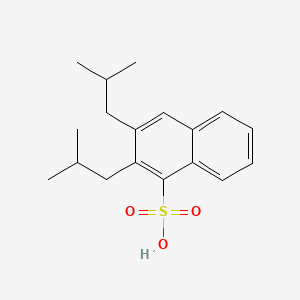
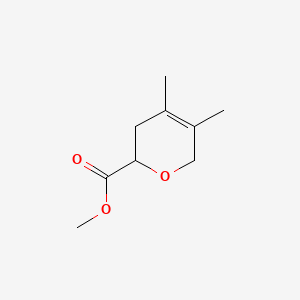
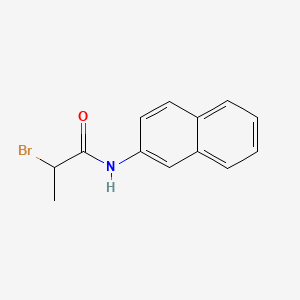
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
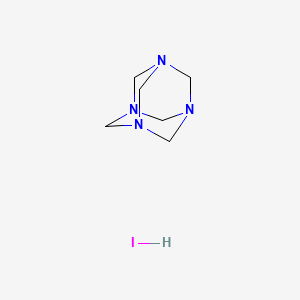
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
